molecular formula C13H17NO2 B11099459 3-Methyl-3-[(2-oxo-2-phenylethyl)amino]butan-2-one

3-Methyl-3-[(2-oxo-2-phenylethyl)amino]butan-2-one

Cat. No.: B11099459
M. Wt: 219.28 g/mol
InChI Key: SRTXGWAPHZGKCO-UHFFFAOYSA-N
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Description

3-METHYL-3-[(2-OXO-2-PHENYLETHYL)AMINO]-2-BUTANONE is an organic compound with a complex structure that includes a phenyl group, a ketone, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-3-[(2-OXO-2-PHENYLETHYL)AMINO]-2-BUTANONE typically involves the reaction of 3-methyl-2-butanone with 2-oxo-2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a period of time. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-3-[(2-OXO-2-PHENYLETHYL)AMINO]-2-BUTANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents or other electrophiles can be used to introduce new substituents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-METHYL-3-[(2-OXO-2-PHENYLETHYL)AMINO]-2-BUTANONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-METHYL-3-[(2-OXO-2-PHENYLETHYL)AMINO]-2-BUTANONE exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-2-BUTANONE: A simpler ketone with similar structural features.

    2-OXO-2-PHENYLETHYLAMINE: Shares the phenyl and amino groups but lacks the ketone functionality.

    3-METHYL-3-AMINO-2-BUTANONE: Similar structure but with different substituents.

Uniqueness

3-METHYL-3-[(2-OXO-2-PHENYLETHYL)AMINO]-2-BUTANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-methyl-3-(phenacylamino)butan-2-one

InChI

InChI=1S/C13H17NO2/c1-10(15)13(2,3)14-9-12(16)11-7-5-4-6-8-11/h4-8,14H,9H2,1-3H3

InChI Key

SRTXGWAPHZGKCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)NCC(=O)C1=CC=CC=C1

Origin of Product

United States

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